N-methyl-3,5-dichloro-2-pyridone N-methyl-3,5-dichloro-2-pyridone
Brand Name: Vulcanchem
CAS No.: 4214-83-9
VCID: VC14000118
InChI: InChI=1S/C6H5Cl2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
SMILES:
Molecular Formula: C6H5Cl2NO
Molecular Weight: 178.01 g/mol

N-methyl-3,5-dichloro-2-pyridone

CAS No.: 4214-83-9

Cat. No.: VC14000118

Molecular Formula: C6H5Cl2NO

Molecular Weight: 178.01 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-3,5-dichloro-2-pyridone - 4214-83-9

Specification

CAS No. 4214-83-9
Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
IUPAC Name 3,5-dichloro-1-methylpyridin-2-one
Standard InChI InChI=1S/C6H5Cl2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Standard InChI Key VZPRLNDQQBDCNZ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=C(C1=O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-3,5-dichloro-2-pyridone (molecular formula: C₆H₅Cl₂NO) features a six-membered pyridone ring with a carbonyl group at the 2-position and chlorine substituents at the 3 and 5 positions. The methyl group on the nitrogen atom introduces steric and electronic modifications that differentiate it from non-methylated analogs like 3,5-dichloro-2-pyridone . The chlorine atoms enhance electrophilicity, making the compound reactive in substitution reactions, while the methyl group may influence solubility and stability.

Physical Characteristics

While direct measurements for N-methyl-3,5-dichloro-2-pyridone are sparse, its structural analog, 3,5-dichloro-2-pyridone, exhibits a melting point of 180°C and a molecular weight of 163.99 g/mol . The addition of a methyl group likely increases the molecular weight to approximately 178.99 g/mol and could moderately alter melting behavior. Computational predictions suggest a boiling point near 275–300°C, consistent with chlorinated pyridone derivatives .

Table 1: Comparative Properties of Chlorinated Pyridones

CompoundMolecular Weight (g/mol)Melting Point (°C)Key Substituents
3,5-Dichloro-2-pyridone163.99180Cl (3,5), OH (2)
N-Methyl-3,5-dichloro-2-pyridone178.99 (estimated)Not reportedCl (3,5), CH₃ (N)
2,3,5-Trichloropyridine182.8545–47Cl (2,3,5)

Synthesis and Reaction Pathways

Primary Synthesis Method

The most well-documented synthesis involves the reaction of N-methyl-3,5-dichloro-2-pyridone with phosgene in the presence of an N,N-disubstituted formamide catalyst and an inert solvent (e.g., toluene) . Optimized conditions include heating the mixture at 150°C for 3 hours in a closed system, achieving yields of approximately 90% for the product, 2,3,5-trichloropyridine . This method leverages the reactivity of the pyridone’s carbonyl group with phosgene, facilitating chlorine substitution.

Mechanistic Insights

Applications in Industrial Chemistry

Herbicide Intermediate

N-Methyl-3,5-dichloro-2-pyridone is a precursor to 2,3,5-trichloropyridine, a key intermediate in synthesizing herbicidal agents such as α-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids . These herbicides inhibit acetyl-CoA carboxylase in grasses, providing selective weed control in cereal crops.

Pharmaceutical Relevance

While direct evidence is limited, structural analogs like 3,5-dichloro-2-hydroxyphenyl derivatives exhibit antimicrobial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) and fungi (e.g., Candida auris) . The methyl group in N-methyl-3,5-dichloro-2-pyridone may modulate bioavailability or target binding, warranting further pharmacological exploration.

Environmental and Toxicological Considerations

Environmental Persistence

Chlorinated pyridones generally exhibit moderate to high environmental persistence due to their resistance to hydrolysis and photodegradation. The methyl group may slightly reduce water solubility compared to hydroxylated analogs, potentially increasing soil adsorption and bioaccumulation risks .

Toxicity Profile

Although specific data for N-methyl-3,5-dichloro-2-pyridone are unavailable, related chlorinated pyridines demonstrate skin and respiratory irritation (H315, H319, H335 hazard codes) . Prudent handling practices—including protective gloves and ventilation—are recommended during synthesis and application .

Comparative Analysis with Structural Analogs

Reactivity Differences

The methyl group in N-methyl-3,5-dichloro-2-pyridone sterically hinders electrophilic substitution at the nitrogen-adjacent position, directing reactions to the 2- and 6-positions. In contrast, 3,5-dichloro-2-pyridone undergoes easier functionalization at the 2-position due to the absence of steric bulk .

Biological Activity

Decarbonylation of N-methyl-3,5-dichloro-2-pyridone yields 2,3,5-trichloropyridine, which is less polar and more lipophilic than its parent compound. This property enhances its herbicidal activity by facilitating membrane penetration in target plants .

Future Research Directions

  • Toxicokinetic Studies: Elucidate absorption, distribution, and excretion pathways in model organisms.

  • Alternative Synthesis Routes: Explore catalytic methods to reduce phosgene dependence, improving safety and sustainability.

  • Biological Screening: Evaluate antimicrobial and anticancer potential using in vitro assays.

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